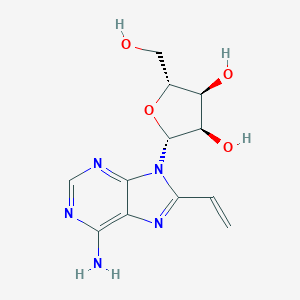
8-Vinyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Vinyladenosine is a modified form of adenosine, an important nucleoside that plays a crucial role in various biochemical processes in the body. The vinyl group attached to the 8-position of the adenine ring in 8-vinyladenosine makes it a unique molecule with distinct properties.
Wirkmechanismus
The mechanism of action of 8-vinyladenosine involves its ability to modulate the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of DNA methylation. This leads to the accumulation of S-adenosylhomocysteine, which in turn induces apoptosis in cancer cells. 8-Vinyladenosine has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of various inflammatory responses in the body.
Biochemische Und Physiologische Effekte
8-Vinyladenosine has been shown to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, enhance the immune response, and inhibit the activity of various enzymes and signaling pathways. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-vinyladenosine in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential chemotherapeutic agent for the treatment of various cancers. However, one of the limitations of using 8-vinyladenosine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 8-vinyladenosine. One of the areas of research is the development of more efficient and less toxic synthesis methods. Another area of research is the identification of the specific signaling pathways and enzymes targeted by 8-vinyladenosine. This will help in the development of more targeted and effective therapies for cancer and other diseases. Additionally, the potential use of 8-vinyladenosine in combination with other chemotherapeutic agents is an area of research that may lead to more effective cancer treatments.
Synthesemethoden
The synthesis of 8-vinyladenosine involves the modification of adenosine by adding a vinyl group to the 8-position of the adenine ring. This can be achieved through various chemical methods, including palladium-catalyzed cross-coupling reaction, Heck reaction, and Sonogashira coupling. The most commonly used method for the synthesis of 8-vinyladenosine is the palladium-catalyzed cross-coupling reaction.
Wissenschaftliche Forschungsanwendungen
8-Vinyladenosine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to enhance the immune response and induce apoptosis in cancer cells. 8-Vinyladenosine has been used as a potential chemotherapeutic agent in the treatment of various cancers, including breast cancer, lung cancer, and leukemia.
Eigenschaften
CAS-Nummer |
142386-40-1 |
|---|---|
Produktname |
8-Vinyladenosine |
Molekularformel |
C12H15N5O4 |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-amino-8-ethenylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H15N5O4/c1-2-6-16-7-10(13)14-4-15-11(7)17(6)12-9(20)8(19)5(3-18)21-12/h2,4-5,8-9,12,18-20H,1,3H2,(H2,13,14,15)/t5-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
XWDWYGMKPANXOO-JJNLEZRASA-N |
Isomerische SMILES |
C=CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Kanonische SMILES |
C=CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Synonyme |
8-vinyladenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




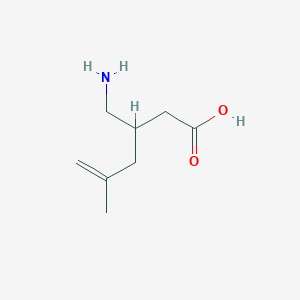
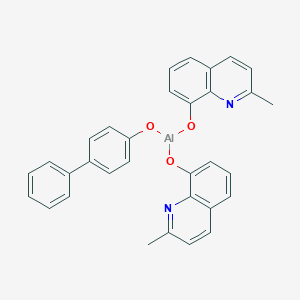
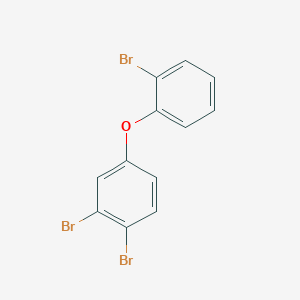

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
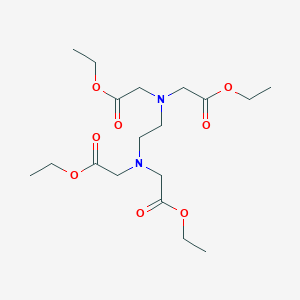
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)


![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)
